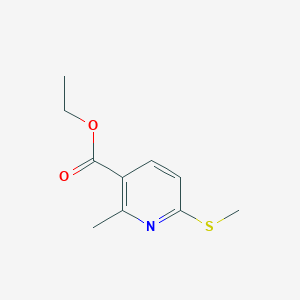
Ethyl 2-methyl-6-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-6-(methylthio)nicotinate is an organic compound with the molecular formula C10H13NO2S It is a derivative of nicotinic acid, featuring an ethyl ester group, a methyl group at the 2-position, and a methylthio group at the 6-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-6-(methylthio)nicotinate can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-ethylpyridine with sulfur-containing reagents under specific conditions. For instance, the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures can yield the desired product . Another method involves the reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane with beta-aminocrotonic acid ester in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-6-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-methyl-6-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-6-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may influence pathways related to vasodilation or anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for its vasodilatory properties.
Chromium nicotinate: A chromium complex of nicotinic acid used as a dietary supplement.
Ethyl 6-methyl-2-(methylsulfonyl)nicotinate: A related compound with a sulfonyl group instead of a methylthio group .
Uniqueness
Ethyl 2-methyl-6-(methylthio)nicotinate is unique due to the presence of both an ethyl ester and a methylthio group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
ethyl 2-methyl-6-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-4-13-10(12)8-5-6-9(14-3)11-7(8)2/h5-6H,4H2,1-3H3 |
Clé InChI |
AAQRRBYQKAZDSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(C=C1)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


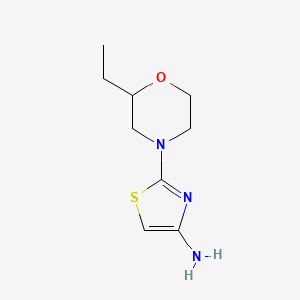

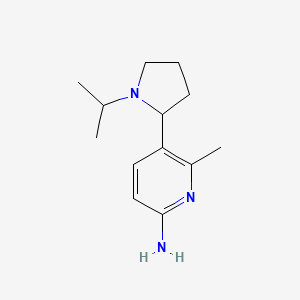

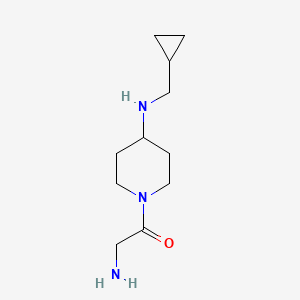
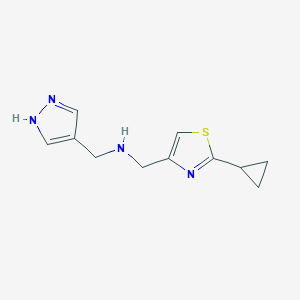
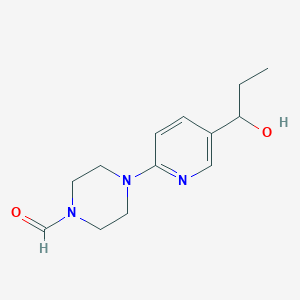

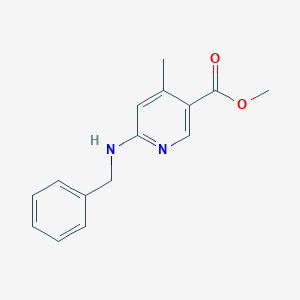
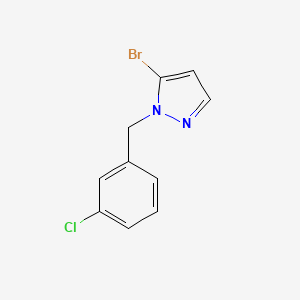

![7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B11801127.png)

![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11801146.png)
